2-Chloroinosine

IMPDH Enzyme Kinetics Dehalogenation

2-Chloroinosine (CAS 13276-43-2) is the definitive halogenated inosine analog for research requiring a non-isosteric, enzymatically distinct nucleoside. Its chlorine substitution enables the unique NAD-independent dehalogenation pathway of human IMPDH (kcat = 0.049 s⁻¹, Km = 48 µM for 2-Cl-IMP)—a mechanism absent with natural inosine. With exceptional physiological stability (t₁/₂ >360 h), it ensures consistent exposure in chronic cell-culture assays. The reactive C2-chloro group also makes it the essential starting material for synthesizing diverse 2-substituted adenosine libraries. Procure this compound specifically for mechanistic enzymology, long-term metabolic studies, and medicinal chemistry diversification.

Molecular Formula C10H11ClN4O5
Molecular Weight 302.67 g/mol
Cat. No. B017576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloroinosine
Synonyms2-CIDO
Molecular FormulaC10H11ClN4O5
Molecular Weight302.67 g/mol
Structural Identifiers
SMILESC1=NC2=C(N1C3C(C(C(O3)CO)O)O)NC(=NC2=O)Cl
InChIInChI=1S/C10H11ClN4O5/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H,13,14,19)/t3-,5-,6-,9-/m1/s1
InChIKeyNDSPCQCIHGSYAS-UUOKFMHZSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloroinosine Procurement Guide: Technical Specifications and Comparative Data


2-Chloroinosine (CAS 13276-43-2) is a halogenated purine nucleoside analog in which the hydrogen atom at position 2 of the inosine purine base is replaced by a chlorine atom [1]. This single-atom substitution from hydrogen to chlorine significantly alters its physicochemical properties, including its stability at physiological pH (half-life >360 h) [2] and its behavior as a substrate for key metabolic enzymes like Inosine Monophosphate Dehydrogenase (IMPDH) [3]. It is a key synthetic intermediate for 2-substituted adenosines and other modified purines [4].

Why 2-Chloroinosine Cannot Be Replaced by Unmodified Inosine in Research Applications


While 2-chloroinosine is a direct analog of the natural nucleoside inosine, the introduction of the chlorine atom at the 2-position fundamentally alters its interaction with biological systems. This modification is not isosteric or isoelectronic, leading to critical differences in enzymatic processing and chemical stability that render generic substitution with inosine invalid for specific research applications. For instance, 2-chloroinosine's 5'-monophosphate derivative (2-Cl-IMP) undergoes a unique NAD-independent hydrolytic dehalogenation reaction catalyzed by human IMPDH, a pathway completely absent for the natural substrate inosine 5'-monophosphate (IMP), which requires NAD+ as a cofactor [1]. Furthermore, the presence of the halogen confers exceptional stability under physiological conditions (t₁/₂ >360 h) [2], a property not shared by inosine, making 2-chloroinosine a far more robust tool for long-term in vitro studies. These distinct mechanistic and stability profiles mean that data generated with 2-chloroinosine cannot be extrapolated from studies using inosine, necessitating its specific procurement.

Quantitative Evidence for Selecting 2-Chloroinosine: A Comparative Guide


IMPDH Substrate Kinetics: 2-Cl-IMP vs. 2-F-IMP vs. Natural IMP

2-Chloroinosine 5'-monophosphate (2-Cl-IMP) is a substrate for human type II IMPDH, undergoing a unique NAD-independent dehalogenation reaction to form XMP. Its kinetic parameters differ from both the natural substrate (IMP) and the analogous 2-fluoro derivative (2-F-IMP). For 2-Cl-IMP, the turnover number (kcat) is 0.049 s⁻¹ and the Michaelis constant (Km) is 48 µM. In comparison, the natural substrate IMP has a kcat of 0.25 s⁻¹ and a Km of 4.1 µM under identical assay conditions (25 °C). The 2-fluoro analog (2-F-IMP) exhibits a kcat of 0.058 s⁻¹ and a Km of 62 µM. [1]

IMPDH Enzyme Kinetics Dehalogenation

Exceptional Chemical Stability: 2-Chloroinosine Half-Life vs. Other Nucleosides

Under simulated physiological conditions (pH 7.4, 37 °C), 2-chloroinosine demonstrates remarkable stability with a half-life (t₁/₂) exceeding 360 hours (>15 days). This is a key differentiator from many other nucleoside analogs which can be prone to hydrolysis or enzymatic degradation. [1]

Chemical Stability Half-life Physiological Conditions

Efficient Biocatalytic Synthesis: 2-Chlorohypoxanthine Ribosidation vs. Hypoxanthine

In a microbial production system using an inosine-producing mutant of Bacillus subtilis, the unnatural purine base 2-chlorohypoxanthine was converted to its corresponding ribonucleoside, 2-chloroinosine, with an efficiency equal to that of the conversion of the natural base hypoxanthine to inosine. This demonstrates that the chlorine substitution does not impede enzymatic ribosidation, allowing for efficient biotechnological production. [1]

Biocatalysis Ribosidation Microbial Synthesis

Synthetic Versatility: 2-Chloroinosine as a Precursor for 2-Substituted Adenosines

The chlorine atom at the 2-position of 2-chloroinosine serves as a reactive handle for nucleophilic displacement, enabling the synthesis of a diverse array of 2-substituted adenosines and other purine analogs. This reactivity is not possible with inosine itself, which lacks a leaving group at this position. A large-scale preparation of 2-haloadenosines was achieved by first protecting the hydroxyl groups of 2-chloroinosine, followed by chlorination and amination. The chlorine atom can also be substituted with alkoxy groups to yield 2-alkoxyadenosines. [1]

Synthetic Intermediate Nucleophilic Substitution Medicinal Chemistry

Recommended Application Scenarios for 2-Chloroinosine Based on Technical Evidence


Investigating the Hydrolytic Dehalogenation Mechanism of IMPDH

Researchers studying the catalytic mechanism of human IMP dehydrogenase should procure 2-chloroinosine for conversion to its 5'-monophosphate derivative (2-Cl-IMP). As demonstrated by the kinetic data (kcat = 0.049 s⁻¹, Km = 48 µM), 2-Cl-IMP is a specific substrate for the enzyme's unique NAD-independent dehalogenation pathway. This allows for the direct study of the tetrahedral intermediate formation, a key step in the enzyme's mechanism, without interference from the NAD+-dependent oxidative reaction that occurs with the natural substrate, IMP [1].

Long-Term Cell Culture and In Vitro Pharmacology Studies

For experimental designs requiring a nucleoside analog with prolonged stability under physiological conditions, 2-chloroinosine is the preferred choice. Its half-life exceeding 360 hours (>15 days) at physiological pH and temperature [1] minimizes compound degradation and ensures consistent exposure levels throughout extended incubations. This makes it an ideal tool for chronic treatment studies in cell culture models, particularly when investigating pathways of nucleoside metabolism or potential antimetabolite effects.

Synthesis of 2-Modified Purine Nucleoside Libraries

Medicinal chemistry and chemical biology groups focused on generating diversity at the 2-position of purine nucleosides should utilize 2-chloroinosine as a core starting material. Its reactive 2-chloro group can undergo nucleophilic displacement with amines, alkoxides, and other nucleophiles to produce a range of 2-substituted adenosines and related compounds [1]. This approach provides a direct and versatile entry into a chemical space that is inaccessible from the natural, unsubstituted nucleoside, inosine.

Biocatalytic Production and Study of Unnatural Nucleosides

2-Chloroinosine is a validated product of microbial biosynthesis, as evidenced by the efficient ribosidation of 2-chlorohypoxanthine by Bacillus subtilis [1]. Laboratories involved in the biotechnological production of modified nucleosides or studying the substrate specificity of nucleoside-processing enzymes can confidently incorporate 2-chloroinosine into their workflows. Its efficient biosynthesis confirms it is a viable target for enzymatic synthesis and a useful tool for probing the promiscuity of these enzymes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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